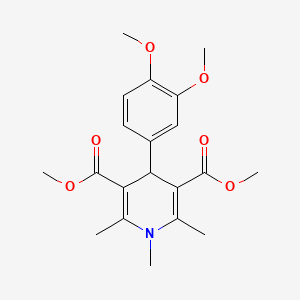![molecular formula C18H23N5O2 B5208506 2-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5208506.png)
2-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of MPAA is not fully understood. However, it is believed to act by modulating the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. MPAA has also been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression.
Biochemical and Physiological Effects:
MPAA has been shown to have several biochemical and physiological effects. In animal models, MPAA has been found to improve cognitive function, reduce inflammation, and protect against oxidative stress. MPAA has also been shown to inhibit the growth of cancer cells and to induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPAA in lab experiments is its versatility. MPAA can be used in various assays, including cell-based assays, animal models, and biochemical assays. MPAA is also relatively easy to synthesize and has a high purity. However, one of the limitations of using MPAA is its potential toxicity. MPAA has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MPAA. One potential direction is the development of new drugs based on the structure of MPAA. Another direction is the investigation of the potential therapeutic applications of MPAA in various diseases, including Alzheimer's disease, cancer, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of MPAA and to determine its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of MPAA involves several steps, including the preparation of 2-(3-pyridinyl)acetic acid, the conversion of the acid to the corresponding acid chloride, and the reaction of the acid chloride with 2-(4-pyridinyl)-1-piperazine to form the intermediate. The intermediate is then treated with methoxyamine hydrochloride to obtain the final product, MPAA.
Applications De Recherche Scientifique
MPAA has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MPAA has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In cancer research, MPAA has been found to inhibit the growth of cancer cells and to induce apoptosis. In drug discovery, MPAA has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Propriétés
IUPAC Name |
2-methoxy-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-14-17(24)21-13-15-5-4-8-20-18(15)23-11-9-22(10-12-23)16-6-2-3-7-19-16/h2-8H,9-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHHOGKMHIFRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide](/img/structure/B5208423.png)
![1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5208425.png)

![1-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5208451.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5208458.png)
![2,2-dimethyl-N-(1-{1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5208460.png)

![2-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5208469.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5208477.png)
![N-(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5208479.png)
![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)
![N-(2-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5208488.png)

